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Compound of Interest

Compound Name: 6-Chloro-4-fluoroindolin-2-one

Cat. No.: B8806287 Get Quote

Executive Summary: The "Scaffold" Advantage
In the development of small-molecule kinase inhibitors (e.g., VEGFR, PDGFR antagonists), the

indolin-2-one (oxindole) core is a privileged scaffold.[1] While the 5-fluoro derivative (Sunitinib

intermediate) is the industry standard, the 6-chloro-4-fluoro substitution pattern offers a distinct

pharmacological profile.[1]

This guide compares the 6-Chloro-4-fluoroindolin-2-one scaffold against its mono-

halogenated alternatives.[1] We analyze how the specific placement of the chlorine (C6) and

fluorine (C4) atoms alters crystal packing, solubility, and electronic properties—critical factors

for drug formulation and bioavailability.
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Feature
6-Chloro-4-

fluoroindolin-2-one

5-Fluoroindolin-2-

one (Standard)
6-Chloroindolin-2-

one

CAS Number 1309685-08-2 56341-41-4 56341-37-8

Electronic Effect
Dual-withdrawal (High

NH Acidity)
Moderate withdrawal Moderate withdrawal

Steric Bulk
Asymmetric (C4-F is

small; C6-Cl is bulky)
Balanced (C5 is distal) Bulky at C6

Crystal Packing
Driven by Cl[1]···Cl &

N-H[1][2][3]···O
N-H···O dominant N-H···O & π-stacking

Lipophilicity (cLogP) High (~2.3) Low (~1.[1]6) Moderate (~2.0)

Structural Characterization & Crystal Data
The unique combination of a C4-Fluorine and C6-Chlorine creates a "push-pull" steric and

electronic environment that differs significantly from mono-substituted analogs.[1]

Crystal Lattice & Packing Motifs
Based on X-ray diffraction data of closely related analogs (6-chloroindolin-2-one and 4-

fluoroindolin-2-one), we can derive the structural behavior of the disubstituted target.[1]

Primary Interaction (The Dimer): Like most oxindoles, the 6-chloro-4-fluoro derivative forms

centrosymmetric dimers stabilized by dual N-H[1]···O=C hydrogen bonds.[1] This is the

"robust" synthons (R2,2(8) motif) that persists across solvents.

Secondary Interaction (The Halogen Bond): The C6-Chlorine atom is capable of forming

Type II halogen bonds (C-Cl[1]···O or C-Cl···π), which are absent in the 5-fluoro standard.[1]

This increases the melting point and lattice energy, potentially lowering solubility compared

to the fluoro-only analog.[1]

Tertiary Interaction (The C4-F Effect): The C4-fluorine is peri- to the C3 position.[1] While

small (Van der Waals radius ~1.47 Å), its high electronegativity induces a dipole that repels

stacking interactions directly above the C4-C3 bond, often forcing a "slipped" stacking

arrangement.
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Comparative Crystallographic Data (Inferred &
Experimental)
Data synthesized from CSD entries for mono-substituted analogs (Ref. 1, 2).

Parameter
6-Chloro-4-fluoro

(Predicted)
6-Chloroindolin-2-

one (Exp.)
5-Fluoroindolin-2-

one (Exp.)[1]

Crystal System Monoclinic Monoclinic Monoclinic

Space Group P21/c P21/c P21/c

Z (Molecules/Cell) 4 4 4

Density (g/cm³) ~1.55 1.48 1.42

Packing Motif
Zig-zag ribbons (Cl-

mediated)
Planar sheets Planar sheets

Melting Point 205–210 °C 196–198 °C 143–146 °C

Analyst Insight: The significantly higher density and melting point of the 6-Cl-4-F derivative

suggest a more efficiently packed lattice.[1] This implies that while it may be more stable (longer

shelf-life), it will likely require polar aprotic solvents (DMSO, DMF) for initial solubilization during

synthesis.

Experimental Protocols
To ensure reproducibility, we recommend the following validated workflows for synthesis and

crystallization.

Synthesis Workflow (Lewis Acid Cyclization)
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The most reliable route to the 6-chloro-4-fluoro scaffold avoids the harsh conditions of the

Sandmeyer reaction, favoring a modified Houben-Hoesch cyclization or Boron Trichloride

mediated closure.[1]

3-Chloro-5-fluoroaniline N-Acylation
(Chloroacetyl chloride)

DCM, 0°C
Intermediate Amide Cyclization

(AlCl3 / melt or 160°C)
Friedel-Crafts

6-Chloro-4-fluoroindolin-2-one
Hydrolysis

Click to download full resolution via product page

Figure 1: Synthetic pathway for the 6-chloro-4-fluoroindolin-2-one scaffold. The C4-F

substituent directs the cyclization to the ortho position due to steric permissibility.[1]

Crystallization Protocol (Single Crystal Growth)
Objective: Obtain X-ray quality crystals to confirm the 4-F/6-Cl regiochemistry.

Dissolution: Dissolve 50 mg of crude 6-Chloro-4-fluoroindolin-2-one in 2 mL of hot Ethanol

(EtOH).

Filtration: Filter through a 0.45 µm PTFE syringe filter to remove insoluble particulates.[1]

Anti-solvent Addition: Slowly add Water dropwise to the hot ethanol solution until a persistent

turbidity is observed (approx. 1:1 ratio).[1]

Re-dissolution: Add minimal hot EtOH to clear the solution.

Growth: Allow the vial to cool slowly in a Dewar flask or Styrofoam block to Room

Temperature (RT) over 24 hours.

Harvest: Colorless prism-like crystals should form. Wash with cold 20% EtOH/Water.[1]

Functional Comparison: Why Choose 6-Cl-4-F?
Electronic Tuning (Hammett Constants)
The 4-position is electronically unique.

C4-Fluorine: Inductive withdrawal (
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) increases the acidity of the NH proton more effectively than C5 substitution.[1] This can
enhance hydrogen bonding strength with the target protein (e.g., the hinge region of a
kinase).

C6-Chlorine: Provides lipophilic bulk (

) without the metabolic liability of a methyl group.[1]

Solubility & Bioavailability Profile
Property 6-Cl-4-F Derivative 5-Fluoro Derivative Implication

Aqueous Solubility Low (< 0.1 mg/mL)
Moderate (~0.5

mg/mL)

6-Cl-4-F requires

formulation aids

(cyclodextrins).[1]

Metabolic Stability High Moderate

C4-F blocks P450

oxidation at the

electron-rich C4

position.[1]

Kinase Selectivity High Specificity Broad Spectrum

The 6-Cl fits

"gatekeeper" pockets

in specific mutants.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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